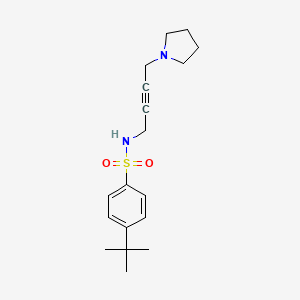

4-(tert-butyl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide

CAS No.: 1421521-97-2

Cat. No.: VC4245344

Molecular Formula: C18H26N2O2S

Molecular Weight: 334.48

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1421521-97-2 |

|---|---|

| Molecular Formula | C18H26N2O2S |

| Molecular Weight | 334.48 |

| IUPAC Name | 4-tert-butyl-N-(4-pyrrolidin-1-ylbut-2-ynyl)benzenesulfonamide |

| Standard InChI | InChI=1S/C18H26N2O2S/c1-18(2,3)16-8-10-17(11-9-16)23(21,22)19-12-4-5-13-20-14-6-7-15-20/h8-11,19H,6-7,12-15H2,1-3H3 |

| Standard InChI Key | PWRYVCPSLSRWHC-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC#CCN2CCCC2 |

Introduction

Synthesis

The synthesis of compounds like this typically involves multi-step organic reactions. While specific protocols for this compound are not directly available in the search results, a general approach can be inferred:

-

Preparation of the benzenesulfonamide core:

-

Reaction of benzenesulfonyl chloride with an appropriate amine under basic conditions.

-

-

Introduction of the tert-butyl group:

-

Alkylation reactions using tert-butyl halides or tert-butyl alcohol derivatives.

-

-

Attachment of the pyrrolidine moiety:

-

Nucleophilic substitution or reductive amination with pyrrolidine.

-

-

Incorporation of the butynyl linker:

-

Coupling reactions using alkynes and appropriate coupling agents (e.g., palladium-catalyzed Sonogashira coupling).

-

Potential Applications

-

Antimicrobial Activity: Sulfonamide derivatives have been extensively studied for their antibacterial and antifungal properties due to their ability to inhibit dihydropteroate synthase in pathogens.

-

Anticancer Potential: The structural rigidity introduced by the alkyne group may enhance binding affinity to certain biological targets.

-

Anti-inflammatory Effects: Sulfonamides are known to exhibit anti-inflammatory properties by modulating cyclooxygenase enzymes.

Comparative Analysis with Related Compounds

To better understand the significance of this compound, we compare it with similar sulfonamide derivatives:

Challenges

-

Limited direct studies on this specific compound.

-

Need for detailed pharmacokinetic and toxicological data.

Future Research

-

Molecular Docking Studies: To predict binding affinity to biological targets.

-

Synthesis Optimization: Developing cost-effective and scalable synthetic routes.

-

Biological Screening: Evaluating antimicrobial, anticancer, and anti-inflammatory activities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume